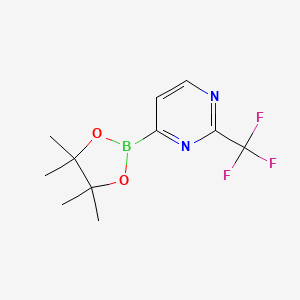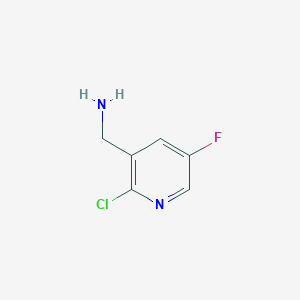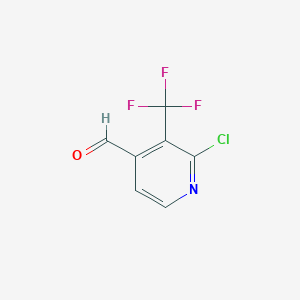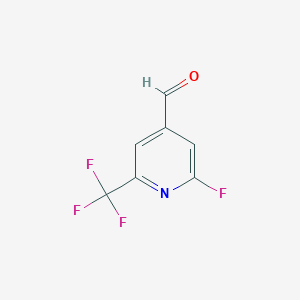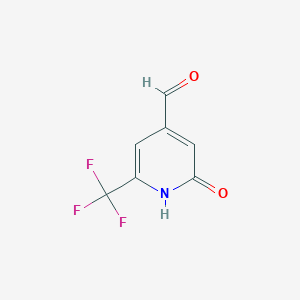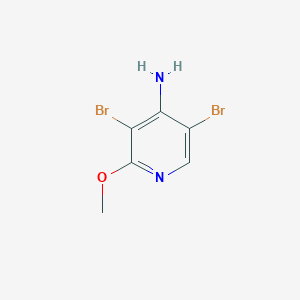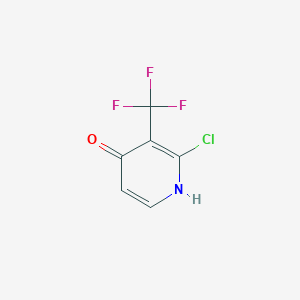![molecular formula C10H22ClNS B1403650 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1820718-02-2](/img/structure/B1403650.png)
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride” is a synthetic compound with the CAS Number: 1820718-02-2 . It has a molecular weight of 223.81 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(isopropylthio)ethyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H .Scientific Research Applications
Synthesis and Characterization
The compound 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride has been explored in various synthesis and characterization studies. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showing the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010). Similarly, the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities highlight the potential biological applications of piperidine derivatives (O. B. Ovonramwen et al., 2019).
Anticancer Properties
Piperidine derivatives have shown promise in anticancer research. A study on the synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole evaluated these compounds as potential anticancer agents, with some showing promising results relative to known drugs (A. Rehman et al., 2018). This indicates the potential of piperidine derivatives in the development of new anticancer therapies.
Glycosidase Inhibition
In the field of enzyme inhibition, piperidine derivatives have been synthesized and evaluated as potential glycosidase inhibitors. A study on the synthesis of two polyhydroxylated indolizidines, which included the formation of a piperidine ring, evaluated these compounds against a variety of glycosidases (D. Baumann et al., 2008). Such research is crucial for the development of treatments for diseases related to enzyme dysfunction.
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been explored in various studies. For example, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening against various microbial strains demonstrated moderate activities, suggesting the use of piperidine derivatives in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).
properties
IUPAC Name |
2-(2-propan-2-ylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBKWNKTJUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



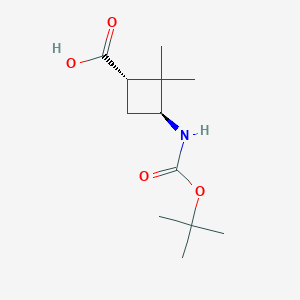
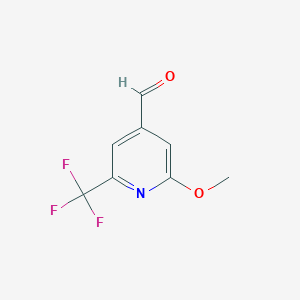
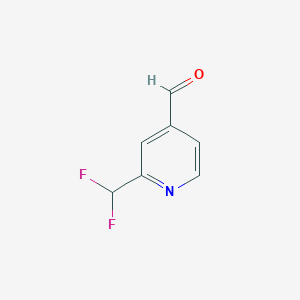
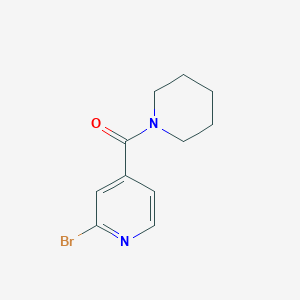
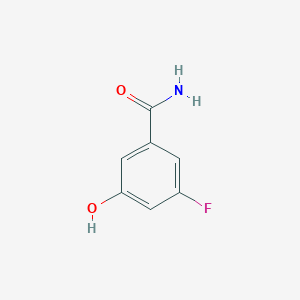
![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)
